5-bromo-N-(pentafluorophenyl)-2-furamide
Overview
Description
5-bromo-N-(pentafluorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of a bromine atom, a pentafluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of pyridinium bromochromate (PBC) in an acetic acid medium to achieve bromination . The reaction conditions often require heating the mixture to around 90°C for a specified duration to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more cost-effective and scalable reagents. For example, dimethyl terephthalate can be used as a starting material, undergoing a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method allows for the preparation of the compound in large quantities with a high yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(pentafluorophenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce furan derivatives with reduced bromine content.
Scientific Research Applications
5-bromo-N-(pentafluorophenyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-(pentafluorophenyl)-2-furamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-aminobenzimidazole: Known for its non-linear optical properties and potential pharmacological activities.
5-bromo-N-phenyl isatin: Studied for its antitumor activities.
5-bromo-1-pentene: Utilized in the synthesis of various organic compounds.
Uniqueness
5-bromo-N-(pentafluorophenyl)-2-furamide is unique due to the presence of both a bromine atom and a pentafluorophenyl group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for research and industrial applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
5-bromo-N-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3BrF5NO2/c12-4-2-1-3(20-4)11(19)18-10-8(16)6(14)5(13)7(15)9(10)17/h1-2H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSIHBCKUQUASJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3BrF5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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